molecular formula C8H14O B13621292 (1R,2S)-2-Ethenylcyclohexan-1-ol CAS No. 6376-95-0

(1R,2S)-2-Ethenylcyclohexan-1-ol

Cat. No.: B13621292
CAS No.: 6376-95-0
M. Wt: 126.20 g/mol
InChI Key: CEBPBNSXJDTCPS-HTQZYQBOSA-N
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Description

(1R,2S)-2-Ethenylcyclohexan-1-ol is a chiral organic compound with a unique structure characterized by a cyclohexane ring substituted with an ethenyl group and a hydroxyl group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclohexanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-cyclohexenone with a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Cyclohexyl chloride or bromide.

Scientific Research Applications

(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions or undergo further chemical modifications, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Ethenylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both an ethenyl and hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

6376-95-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,2S)-2-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1

InChI Key

CEBPBNSXJDTCPS-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CCCC[C@H]1O

Canonical SMILES

C=CC1CCCCC1O

Origin of Product

United States

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